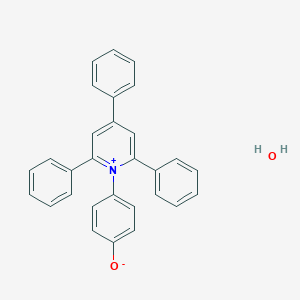

1-(4-Hydroxyphenyl)-2 4 6-triphenyl-

Description

Significance of Pyridinium-Based Systems in Organic Chemistry

Pyridinium-based systems, which feature a positively charged nitrogen atom within a six-membered aromatic ring, are of paramount importance in organic chemistry. The cationic nature of the pyridinium (B92312) ring renders it an electrophilic species, susceptible to attack by nucleophiles at the positions ortho and para to the nitrogen atom. researchgate.net This reactivity is harnessed in a multitude of organic transformations. Pyridinium salts are not merely reactive intermediates but also serve as versatile reagents and catalysts. scbt.comuni.lu

Their applications are extensive and varied. They are employed as precursors in the synthesis of a wide array of nitrogen-containing heterocycles, including dihydropyridines, piperidines, and indolizine (B1195054) derivatives. researchgate.netscbt.comwikipedia.org Pyridinium ylides, formed by the deprotonation of N-substituted pyridinium salts, are valuable 1,3-dipoles in cycloaddition reactions, enabling the stereoselective construction of complex cyclic systems like dihydrofurans. wikipedia.orgnih.gov Furthermore, pyridinium salts have been integrated into advanced catalytic systems, such as bifunctional catalysts for CO2 fixation and cooperative Lewis acid/ion pair catalysts for asymmetric synthesis. unimelb.edu.auresearchgate.netnih.gov Their utility also extends to materials science, where they are investigated as components of ionic liquids and functional dyes. uni.lu The inherent reactivity and tunability of the pyridinium scaffold ensure its continued relevance in modern synthetic and mechanistic organic chemistry. nih.gov

Historical Context of 2,4,6-Triphenylpyridinium Derivatives

The history of 2,4,6-triphenylpyridinium derivatives is intrinsically linked to the discovery and exploration of pyrylium (B1242799) salts, which are their direct synthetic precursors. The chemistry of pyrylium salts dates back over a century and has become a powerful tool for constructing various molecular architectures. nih.govscbt.com 2,4,6-Triphenylpyrylium (B3243816) salts emerged as particularly useful and stable intermediates. nih.gov

The classical and still widely used method for synthesizing 2,4,6-triphenylpyrylium salts involves the acid-catalyzed condensation of two equivalents of an acetophenone (B1666503) derivative with one equivalent of a benzaldehyde (B42025) derivative. scbt.comnih.gov A common procedure, for instance, reacts benzalacetophenone (formed from benzaldehyde and acetophenone) with another molecule of acetophenone in the presence of a strong acid like tetrafluoroboric acid. nih.gov

The conversion of these 2,4,6-triphenylpyrylium salts into N-substituted 2,4,6-triphenylpyridinium salts is a straightforward and efficient reaction. scbt.com By simply reacting the pyrylium salt with a primary amine, the oxygen heteroatom of the pyrylium ring is replaced by the nitrogen atom of the amine, yielding the corresponding pyridinium salt. scbt.com These N-substituted derivatives, particularly those derived from the reaction with primary alkylamines, are often referred to as Katritzky salts, named after Alan R. Katritzky who extensively developed their chemistry. unimelb.edu.auresearchgate.net This transformation opened the door to a vast library of pyridinium compounds with diverse N-substituents, establishing 2,4,6-triphenylpyridinium derivatives as a cornerstone in heterocyclic chemistry. nih.gov

Overview of 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium as a Research Target

1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium, which exists as a zwitterionic betaine (B1666868), specifically a phenolate (B1203915) inner salt, has garnered attention as a significant research target primarily due to its pronounced solvatochromic properties. wikipedia.orgnih.gov Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This compound is structurally a simpler analog of the famous "Reichardt's dye" (Betaine 30), which exhibits one of the largest known solvatochromic shifts. wikipedia.org

The synthesis of 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium typically follows the general principle of pyridinium salt formation from pyrylium precursors. The reaction involves the condensation of 2,4,6-triphenylpyrylium salt with 4-aminophenol (B1666318). wikipedia.org The nucleophilic amino group attacks the pyrylium ring, leading to the formation of the N-aryl pyridinium core. Subsequent deprotonation of the phenolic hydroxyl group yields the characteristic phenolate betaine structure.

The primary research interest in this molecule lies in its intramolecular charge-transfer character. The electron-rich phenolate portion acts as an electron donor, while the electron-deficient triphenylpyridinium core serves as the electron acceptor. The energy of the electronic transition between the ground state and the excited state is highly sensitive to the surrounding solvent's polarity, leading to the observed color changes. nih.gov This makes 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium and its derivatives valuable probes for studying solvent polarity and microenvironments in chemical and biological systems. nih.govresearchgate.net Its potential as a functional dye continues to drive research into its synthesis, properties, and applications. scbt.comscbt.com

Chemical Compound Data

Below are tables detailing the properties of key chemical compounds discussed in this article.

Table 1: Properties of 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium

| Property | Value | Source |

| IUPAC Name | 4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate | nih.gov |

| Other Names | Pyridinium, 1-(4-hydroxyphenyl)-2,4,6-triphenyl-, inner salt | nih.gov |

| CAS Number | 17658-06-9 | nih.gov |

| Molecular Formula | C₂₉H₂₁NO | nih.gov |

| Molecular Weight | 399.5 g/mol | nih.gov |

| Appearance | Potentially a colored solid, as it is a dye. | scbt.com |

Table 2: Properties of 2,4,6-Triphenylpyrylium tetrafluoroborate (B81430)

| Property | Value | Source |

| IUPAC Name | 2,4,6-Triphenylpyrylium tetrafluoroborate | sigmaaldrich.com |

| CAS Number | 448-61-3 | sigmaaldrich.com |

| Molecular Formula | C₂₃H₁₇BF₄O | sigmaaldrich.com |

| Molecular Weight | 396.19 g/mol | sigmaaldrich.com |

| Melting Point | 250-251 °C | sigmaaldrich.com |

| Appearance | Yellow powder/crystals | nih.gov |

Properties

IUPAC Name |

4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21NO.H2O/c31-27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24;/h1-21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSBVGMHCCDFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 4 Hydroxyphenyl 2,4,6 Triphenylpyridinium Analogues

Direct Synthetic Routes to 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium and its Salts

The most direct and widely employed method for the synthesis of 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium salts involves the reaction of a 2,4,6-triphenylpyrylium (B3243816) salt with 4-aminophenol (B1666318). researchgate.nettdl.orgresearchgate.net This reaction is a classic example of how pyrylium (B1242799) salts serve as versatile precursors for pyridinium (B92312) derivatives. nih.gov

Exploration of Pyrylium Salt Reactivity with Nucleophilic Reagents

Pyrylium salts are six-membered heterocyclic cations containing a positively charged oxygen atom, making them highly electrophilic and susceptible to attack by nucleophiles. researchgate.netnih.gov The reaction with primary amines is a particularly facile transformation that leads to the formation of pyridinium salts. tdl.orgresearchgate.net The mechanism involves the nucleophilic attack of the amine on the C2 or C6 position of the pyrylium ring, followed by ring-opening and subsequent recyclization with the elimination of a water molecule to form the stable pyridinium ring. researchgate.net The general reactivity of pyrylium salts with various nucleophiles has been extensively studied, leading to the synthesis of a wide array of heterocyclic compounds. nih.gov

Table 1: Reactivity of 2,4,6-Triphenylpyrylium Salts with Nucleophiles

| Nucleophile | Product | Reference |

|---|---|---|

| Primary Amines (e.g., 4-aminophenol) | N-Arylpyridinium Salts | researchgate.nettdl.orgresearchgate.net |

| Ammonia (B1221849) | Pyridines | nih.gov |

| Nitromethane | Nitrobenzene Derivatives | orgsyn.org |

Specific Synthesis of N-Arylpyridinium Perchlorates

The synthesis of N-arylpyridinium perchlorates often utilizes 2,4,6-triphenylpyrylium perchlorate (B79767) as the starting material. researchgate.netunlv.edu The reaction is typically carried out by treating the pyrylium salt with the desired primary arylamine, such as 4-aminophenol, in a suitable solvent. The perchlorate anion is often chosen due to its ability to form crystalline salts that are easy to isolate and handle, although other counter-ions like tetrafluoroborate (B81430) are also common. orgsyn.orgunlv.edusigmaaldrich.com The reaction conditions can be optimized to achieve high yields of the desired N-arylpyridinium perchlorate. tdl.orgresearchgate.net For instance, the reaction of pyrylium salts with cysteine has been reported to proceed at room temperature to yield pyridinium perchlorate compounds. researchgate.net

General Approaches for 2,4,6-Triaryl Heterocycle Construction

Beyond the direct reaction of pyrylium salts, broader synthetic strategies for constructing the 2,4,6-triarylpyridine core are also relevant for producing a variety of analogues.

Pyridine (B92270) Ring Formation via Cyclization and Coupling Reactions

A variety of methods exist for the de novo synthesis of the 2,4,6-triarylpyridine skeleton. researchgate.net One-pot multicomponent reactions are particularly efficient, often involving the condensation of aromatic aldehydes, acetophenones, and a nitrogen source like ammonium (B1175870) acetate (B1210297). rasayanjournal.co.inderpharmachemica.comorgchemres.org These methods can be catalyzed by various reagents, including tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) under solvent-free conditions or cobalt-decorated magnetic nanoparticles. rasayanjournal.co.inorgchemres.org Another approach involves the oxidative cyclization of vinyl azides with benzylamines, promoted by copper triflate and molecular iodine. researchgate.net Microwave-assisted synthesis using hexamethyldisilazane (B44280) (HMDS) as a nitrogen source has also been developed for the efficient production of 2,4,6-triaryl pyridines. rsc.org

Table 2: Comparison of Catalytic Systems for 2,4,6-Triarylpyridine Synthesis

| Catalyst/Reagent | Reaction Conditions | Yields | Reference |

|---|---|---|---|

| Tetrabutylammonium hydrogen sulphate (TBAHS) | 120 °C, solvent-free | 70-75% | rasayanjournal.co.in |

| Cobalt-decorated magnetic nanoparticles | Reflux, solvent-free, air atmosphere | High | orgchemres.org |

| Copper triflate / Molecular iodine | Oxygen atmosphere | Good | researchgate.net |

Synthesis of Related N-Aryl-Substituted Systems for Comparative Studies

The synthesis of a variety of N-aryl-substituted pyridinium systems is crucial for comparative studies of their properties and potential applications. This can be achieved by reacting different substituted anilines with a common pyrylium salt precursor, such as 2,4,6-triphenylpyrylium tetrafluoroborate. researchgate.netsigmaaldrich.com This allows for the systematic variation of the N-aryl substituent and the investigation of its effect on the electronic and steric properties of the resulting pyridinium salt. For example, the synthesis of 2,6-bis(2-methoxyphenyl)pyridinium salts has been reported, which provides a point of comparison for the hydroxyphenyl-substituted analogues. researchgate.net Furthermore, the synthesis of other aryl- and heteroaryl-substituted heterocyclic systems, such as 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles, can provide insights into structure-activity relationships in related scaffolds. nih.gov

Functional Group Transformation and Derivatization of the Hydroxyphenyl Moiety

The hydroxyphenyl group on the 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium core offers a versatile handle for further chemical modification. The selective reactivity of pyrylium salts allows for precise modifications, particularly for functional groups like hydroxyls. researchgate.net Standard phenolic hydroxyl group transformations can be applied, such as etherification or esterification, to introduce a wide range of functional groups. For example, the synthesis of 4′-(4-hydroxyphenyl)-2,2′:6′,2′′-terpyridine (HO-Phttpy) and its subsequent derivatization demonstrates the feasibility of modifying the hydroxyphenyl moiety in a complex heterocyclic system. researchgate.net The reaction of the hydroxyl group can be performed before or after the formation of the pyridinium ring, depending on the desired final product and the compatibility of the reagents with the pyridinium core. The synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate (B77799) salts from aryl iodides showcases another method of functionalizing aryl rings. nih.gov Additionally, methods for preparing 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) involve reactions of phenol (B47542), highlighting general strategies for manipulating phenolic structures. google.com

Strategies for Alkylation and Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the N-phenyl ring is a prime site for chemical modification, allowing for the introduction of various alkyl and aryl ether functionalities. These modifications can significantly impact the solubility, electronic properties, and steric hindrance of the final molecule.

A primary method for the etherification of the phenolic hydroxyl group is the Williamson ether synthesis . orgchemboulder.commt.com This well-established S\textsubscript{N}2 reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide or another suitable electrophile.

General Reaction Scheme for Williamson Ether Synthesis:

Deprotonation: The 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium salt is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

Nucleophilic Attack: The resulting phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) to form the desired ether. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the S\textsubscript{N}2 mechanism.

The selection of the alkylating agent allows for the introduction of a wide variety of ether groups, from simple alkyl chains to more complex functionalized moieties. For instance, the synthesis of 1-(4-methoxyphenyl)-2,4,6-triphenylpyridinium would involve the use of a methylating agent like methyl iodide. Similarly, longer alkyl chains or those bearing other functional groups can be introduced to systematically study their effect on the compound's properties. The progress of these reactions can be monitored by techniques such as thin-layer chromatography (TLC).

Introduction of Diverse Substituents for Structure-Property Relationship Investigations

The introduction of these substituents is often achieved by utilizing appropriately substituted starting materials in the initial synthesis of the pyrylium salt precursor. For example, to introduce substituents on the 2, 4, or 6-phenyl rings, substituted benzaldehydes or acetophenones can be used in the condensation reaction that forms the pyrylium ring.

For substitutions on the N-phenyl ring, a substituted 4-aminophenol can be reacted with the 2,4,6-triphenylpyrylium salt. This approach allows for the incorporation of a wide range of functional groups, including electron-donating groups (e.g., methoxy, alkyl) and electron-withdrawing groups (e.g., nitro, cyano, halo). The resulting analogues can then be systematically studied to understand how these substituents modulate the properties of the pyridinium system.

The characterization of these newly synthesized analogues relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their structures.

Purification and Isolation Methodologies for Polyaryl Compounds

The purification of polyaryl compounds like 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium analogues presents unique challenges due to their often-limited solubility and tendency to aggregate. A combination of techniques is typically employed to achieve high purity.

Recrystallization is a fundamental technique for purifying solid organic compounds. mt.com The selection of an appropriate solvent or solvent system is paramount. For polyaromatic pyridinium salts, solvents such as ethanol, methanol, acetonitrile, or mixtures like dichloromethane/hexane or ethyl acetate/heptane may be effective. reddit.com The process involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor.

Column chromatography is another powerful purification method, particularly for separating mixtures of closely related compounds. orgchemboulder.comuvic.ca For polyaromatic and often charged pyridinium compounds, normal-phase chromatography using polar adsorbents like silica (B1680970) gel or alumina (B75360) is common. uvic.ca The choice of eluent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). orgchemboulder.com A gradient of solvents with increasing polarity, such as a hexane/ethyl acetate or dichloromethane/methanol mixture, is frequently used to elute the compounds from the column based on their polarity. reddit.com Due to the ionic nature of pyridinium salts, specialized chromatographic techniques or modified stationary phases may be necessary to achieve optimal separation. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale purification of these compounds. nih.gov

The following interactive table summarizes common purification techniques for polyaryl compounds:

| Purification Method | Key Principles | Common Solvents/Stationary Phases |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Methanol, Acetonitrile, Dichloromethane/Hexane, Ethyl Acetate/Heptane |

| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | Stationary Phase: Silica Gel, Alumina Mobile Phase (Eluent): Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential interactions with a stationary phase under high pressure. | Varies depending on the column (e.g., reversed-phase C18) and analyte. |

Following purification, the isolated compounds are thoroughly dried, often under vacuum, to remove any residual solvents before further characterization and investigation of their properties.

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization

Spectroscopic methods are crucial for elucidating the intricate details of molecular structure and dynamics. For 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) offers a complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy serves as a powerful tool for probing the local chemical environment of atomic nuclei. In the case of pyridinium (B92312) compounds, ¹H and ¹³C NMR provide specific chemical shifts that are characteristic of the various phenyl and pyridinium rings. For instance, in related N-acyl-2r,6c-diphenylpiperidin-4-one oximes, analysis of spectral data suggests that these compounds predominantly exist in boat conformations where one phenyl group occupies a flagpole position. researchgate.net The relative populations of different conformations, such as boat and chair forms, can be estimated, and these findings are often supported by Nuclear Overhauser Effect (NOE) data from NOESY spectra. researchgate.net

In the broader class of N-aryl-2,4,6-triphenylpyridinium compounds, the orientation of the N-aryl group relative to the pyridinium ring is a key conformational feature. The rotational barrier around the N-C(aryl) bond can influence the NMR spectra, potentially leading to broadened signals or distinct spectra for different rotamers at low temperatures. The chemical shifts of the protons on the 4-hydroxyphenyl group are particularly sensitive to the electronic environment and can be influenced by solvent and temperature.

Table 1: Predicted ¹H NMR Spectral Data for a Related Compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.0 - 8.5 | m | - |

| Pyridinium H | 8.5 - 9.5 | m | - |

| OH | Variable | s (broad) | - |

| Note: This table is a generalized prediction for a related pyridinium compound and may not represent the exact values for 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium. Actual values can vary based on solvent and experimental conditions. |

Vibrational Spectroscopy (FT-IR) for Molecular Fingerprinting and Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy provides a molecular fingerprint by detecting the vibrational frequencies of functional groups. thermofisher.com For 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium, characteristic absorption bands are expected for the O-H, C=N⁺, C=C, and C-O functional groups.

The hydroxyl (O-H) stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding interactions. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The pyridinium ring vibrations, including the C=N⁺ and C=C stretching modes, give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. mdpi.com The C-O stretching of the phenol (B47542) group is typically observed in the 1200-1300 cm⁻¹ range. The out-of-plane C-H bending vibrations of the aromatic rings produce strong bands in the 650-900 cm⁻¹ region, which are indicative of the substitution patterns of the phenyl rings. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Pyridinium Ring (C=N⁺, C=C) | Stretching | 1400-1650 |

| Phenolic C-O | Stretching | 1200-1300 |

| Aromatic C-H | Out-of-plane Bending | 650-900 |

| Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). For the 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium cation, HRMS would confirm the elemental composition of C₂₉H₂₂NO⁺. The measured exact mass should be in very close agreement with the calculated theoretical mass. Techniques such as electrospray ionization (ESI) are well-suited for analyzing such charged species. mdpi.com The monoisotopic mass of the uncharged inner salt form, C₂₉H₂₁NO, is 399.1623 g/mol . nih.gov

Solid-State Structural Investigations by X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular geometry, bond parameters, and intermolecular interactions. researchgate.net

Elucidation of Molecular Geometry, Bond Parameters, and Configuration

Single-crystal X-ray diffraction studies on related 2,4,6-triphenylpyridine (B1295210) derivatives have shown that the phenyl rings are typically twisted out of the plane of the central pyridinium ring due to steric hindrance. researchgate.net For 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium, the dihedral angles between the pyridinium ring and the phenyl substituents at positions 2, 4, and 6, as well as the N-linked 4-hydroxyphenyl group, are key structural parameters.

The bond lengths within the pyridinium ring would reflect its aromatic character, though with some perturbation due to the positive charge and substituents. The C-N bonds in the ring are expected to be intermediate between single and double bond lengths. The C-C bond lengths of the phenyl rings would be typical for aromatic systems. The geometry around the nitrogen atom is expected to be trigonal planar, consistent with its sp² hybridization.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium is significantly influenced by a variety of non-covalent interactions. The presence of the hydroxyl group allows for the formation of strong hydrogen bonds, which can act as a primary organizing force in the crystal lattice. nih.gov These hydrogen bonds can occur between the hydroxyl group of one molecule and the counter-ion or another functional group on an adjacent molecule.

Conformational Preferences and Dihedral Angle Analysis of Aromatic Substituents

The rotational freedom of the four aromatic rings (one 4-hydroxyphenyl group at the N1 position, and three phenyl groups at the C2, C4, and C6 positions) around their single bonds to the pyridinium ring is subject to significant steric hindrance. This steric crowding prevents the molecule from adopting a planar conformation. Instead, the phenyl and hydroxyphenyl substituents are compelled to twist out of the plane of the central pyridinium ring.

Research on analogous 2,4,6-triaryl-substituted pyridines suggests a preference for a "disrotatory" or "propeller-like" conformation. In this arrangement, the aromatic rings are twisted in a cooperative fashion to minimize steric clashes between adjacent ortho-hydrogens. The phenyl groups at the 2- and 6-positions, being in closer proximity, are expected to exhibit more pronounced out-of-plane twisting compared to the phenyl group at the 4-position.

The N-linked 4-hydroxyphenyl group also experiences steric pressure from the flanking phenyl groups at C2 and C6. Consequently, it is also forced to adopt a twisted orientation relative to the pyridinium ring. The precise dihedral angles are the result of a complex interplay of repulsive steric forces and attractive forces, such as potential weak intramolecular interactions.

| Substituent | Position | Dihedral Angle (°) with Pyridinium Ring (Theoretical) |

| 4-Hydroxyphenyl | N1 | 40 - 60 |

| Phenyl | C2 | 45 - 65 |

| Phenyl | C4 | 30 - 50 |

| Phenyl | C6 | 45 - 65 |

Note: The dihedral angles presented in this table are theoretical estimations based on the conformational analysis of analogous compounds and are intended to be representative. Actual values may vary depending on the specific crystalline or solution-phase environment.

Electronic Structure and Photophysical Phenomena

Light Absorption and Emission Properties of 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium Systems

The interaction of 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium and its analogues with light is fundamental to their function. This section explores the processes of light absorption and subsequent emission.

The electronic absorption spectra of polyaryl pyridinium (B92312) systems are governed by transitions between molecular orbitals. In the closely related 2,4,6-triphenylpyrylium (B3243816) cation, the absorption spectrum is characterized by distinct bands. A formalism introduced by Balaban describes an x-band, corresponding to the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition, and a y-band, which arises from a HOMO-1 to LUMO transition. researchgate.net These transitions, typically π→π* in nature, involve the movement of an electron from a bonding π orbital to an antibonding π* orbital and are known to have high molar absorptivities. libretexts.org

For many organic chromophores, the main absorption bands are attributed to the S₀→S₁ (HOMO→LUMO) and S₀→S₂ (HOMO→LUMO+1 or HOMO-1→LUMO) transitions. mdpi.comsemanticscholar.org In push-pull α,ω-diphenylpolyene oligomers, extended π-electron delocalization combined with donor-acceptor groups results in strong longitudinal electronic responses. nih.gov The planarity of the aromatic rings in these systems allows for full exploitation of the π-conjugation. nih.gov For the precursor, 2,4,6-triphenylpyrylium tetrafluoroborate (B81430), absorption occurs in the blue to near-ultraviolet spectral range. researchgate.net

Table 1: UV-Visible Absorption Data for Related Pyrylium (B1242799) and Pyridinium Chromophores

| Compound/System | Absorption Max (λ_max) | Transition Type | Solvent/Conditions |

|---|---|---|---|

| 2,4,6-Triphenylpyrylium salt | Blue-near UV | π→π* (x- and y-bands) | Various solvents |

| BODIPY Derivatives (ZL-22, ZL-61) | 708 nm | S₀→S₁ | Not specified |

Note: Data is for related chromophore systems to illustrate typical electronic transitions.

Upon absorption of light, excited molecules can relax through radiative pathways, namely fluorescence (from a singlet excited state) and phosphorescence (from a triplet excited state). Pyridinium-based dyes are known for their fluorescent properties. nih.gov For instance, 2,4,6-triphenylpyrylium salts exhibit fluorescence emission in the 400 to 650 nm range, with solutions in acetonitrile (B52724) demonstrating a high fluorescence quantum yield of 0.84. researchgate.net

Certain styryl pyridinium dyes are engineered as donor-π-acceptor (D-π-A) systems, which exhibit bright near-infrared (NIR) emission between 690–720 nm with high fluorescence quantum yields ranging from 0.24 to 0.72. mdpi.comnih.govresearchgate.net The luminescence can be influenced by the molecular structure and the surrounding environment. nih.gov In some related imidazole (B134444) derivatives, luminescence is attributed to T₁→S₀ phosphorescence rather than fluorescence. semanticscholar.org

Table 2: Luminescence Data for Related Pyridinium Dyes

| Compound/System | Emission Max (λ_em) | Quantum Yield (Φ_fl) | Emission Type |

|---|---|---|---|

| 2,4,6-Triphenylpyrylium salt | Blue-green | 0.84 (in acetonitrile) | Fluorescence |

| Regioisomeric styryl pyridinium dyes | 690-720 nm | 0.24-0.72 | Fluorescence |

| 4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole | Light green | Not specified | Phosphorescence (T₁→S₀) |

Note: Data is for related chromophore systems to illustrate typical luminescence characteristics.

A large separation between the maximum wavelengths of absorption and emission, known as the Stokes shift, is a desirable property for fluorescent probes to minimize self-absorption. Several pyridinium-based dyes exhibit anomalously large Stokes shifts. nih.govrsc.org For example, novel fluorogenic dyes based on the Green Fluorescent Protein (GFP) chromophore, but containing a pyridinium ring, show large, solvent-dependent Stokes shifts. nih.gov This phenomenon is explained by an increase in the dipole moment upon excited-state relaxation in polar solvents, which is associated with changes in the bonding pattern in the excited state. nih.gov

Donor-π-acceptor (D-π-A) type styryl pyridinium dyes can exhibit mega Stokes' shifts, with values ranging from 150 nm to 240 nm. mdpi.comnih.govresearchgate.net This significant shift is attributed to a strong intramolecular charge transfer (ICT) character, which is enhanced by the presence of strong electron-donating groups connected to the pyridinium acceptor through a π-conjugated system. mdpi.comresearchgate.net

Table 3: Stokes Shift in Pyridinium-Based Dyes

| Compound Family | Stokes Shift (Δλ) | Proposed Origin |

|---|---|---|

| Pyridinium Analogues of GFP Chromophore | Large, solvent-dependent | Increased dipole moment in excited state |

Nonlinear Optical (NLO) Responses in Polyaryl Pyridinium Systems

Polyaryl pyridinium systems often possess large second-order nonlinear optical (NLO) responses due to their inherent charge asymmetry and extended π-electron systems. These properties are crucial for applications in photonics and optoelectronics.

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition. Chromophores with large π-conjugated structures are considered ideal for NLO applications, including TPA. mdpi.com While some dyes like BODIPY derivatives have shown moderate to low TPA cross-sections, significant enhancement is possible. mdpi.com For instance, modifying a BODIPY derivative (ZL-61) led to a TPA cross-section value of 8321 GM at 800 nm, a substantial increase attributed to the enhancement of the donor group. mdpi.com

In other systems, such as porphyrin-based J-aggregates, TPA can be enhanced by an order of magnitude upon aggregation. nih.gov Polymer-templating of these aggregates can further boost the TPA cross-section significantly, with values reaching up to approximately 10,000 GM. nih.gov This suggests that supramolecular organization plays a key role in enhancing the NLO properties of chromophores. nih.gov

Table 4: Two-Photon Absorption (TPA) Cross-Sections in Related Chromophores

| Chromophore System | TPA Cross-Section (σ₂) | Wavelength | Key Factor for Enhancement |

|---|---|---|---|

| BODIPY Derivative (ZL-22) | 1864 GM | 800 nm | π-conjugated structure |

| BODIPY Derivative (ZL-61) | 8321 GM | 800 nm | Enhanced electron-donor group |

Note: GM = Goeppert-Mayer units. Data is for related chromophore systems.

The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. In dipolar chromophores with pyridinium acceptor groups, the static first hyperpolarizabilities (β₀) have been studied extensively. nih.gov For purely organic donor-acceptor pyridinium compounds, β₀ increases steadily as the length of the polyene bridge between the donor and acceptor increases. nih.gov This is due to enhanced π-electron delocalization. nih.gov

Computational studies on pyridinium-based zwitterions show that combining planar intramolecular charge transfer (PICT) and twisted intramolecular charge transfer (TICT) effects can be an efficient strategy for designing molecules with high NLO responses. researchgate.net The inclusion of a p-phenylene bridge acts as an efficient communicator between the donor and acceptor, enhancing the NLO properties. researchgate.net Theoretical and experimental studies on push-pull oligomers demonstrate that solvent effects can dramatically enhance hyperpolarizability, with increases as large as three- or even four-fold. nih.gov

Structure-Photophysical Property Relationships

The relationship between the structure of 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium and its photophysical properties is a subject of significant scientific interest. The inherent charge-transfer character of its ground state to first excited state transition is highly sensitive to both internal and external factors.

Impact of Substituent Electronic Effects on Optical Behavior

The optical properties of 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium, a compound often referred to as Reichardt's dye (B30) when substituted with two additional phenyl groups on the phenolate (B1203915) ring, can be systematically tuned by the introduction of various substituents. researchgate.netd-nb.info These substituents, particularly on the phenolate ring, alter the electronic distribution within the molecule, thereby influencing the energy of the intramolecular charge-transfer (ICT) band, which is responsible for its color.

The electronic nature of these substituents, whether electron-donating or electron-withdrawing, plays a crucial role. The ground state of these dyes possesses a large dipole moment, which decreases significantly upon excitation. nih.gov Electron-withdrawing groups on the phenolate ring can stabilize the ground state to a lesser extent than the excited state, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. Conversely, electron-donating groups can have the opposite effect.

The steric bulk of the substituents also plays a role. For instance, the introduction of bulky tert-butyl groups at the 2 and 6 positions of the phenolate ring can influence the planarity of the molecule and its interactions with the solvent, thereby affecting the absorption spectrum. researchgate.net

| Compound Name | Substituents on Phenolate Ring | Effect on Absorption Maxima (λmax) |

|---|---|---|

| 4-(2,4,6-triphenylpyridinium-1-yl)phenolate (B1) | -H | Serves as a reference compound. researchgate.net |

| 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate (B26) | Two tert-butyl groups | Influences the absorption energy, with data available for comparison with B30 and B1. researchgate.net |

| 2,6-dichloro-4-(2,4,6-triphenylpyridinium-1-yl)phenolate | Two chlorine atoms | The electron-withdrawing nature of chlorine atoms affects the electronic transition energies. |

| 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate (B30) | Two phenyl groups | Exhibits significant solvatochromism and serves as a benchmark dye. researchgate.netd-nb.info |

Environmental and Solvent-Induced Spectral Shifts (Solvatochromism)

The most striking feature of 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium and its derivatives is their pronounced negative solvatochromism. nih.gov This means that the color of the dye solution changes dramatically with the polarity of the solvent. In non-polar solvents, the dye exhibits its longest wavelength absorption, which progressively shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. researchgate.net

This phenomenon arises from the differential solvation of the highly polar, zwitterionic ground state and the less polar excited state. nih.gov Polar solvents stabilize the ground state to a greater extent than the excited state, thus increasing the energy gap for the electronic transition. researchgate.net This sensitivity to solvent polarity is so significant that the transition energy of a specific derivative, 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate (Reichardt's dye), is used to define an empirical solvent polarity scale known as the ET(30) scale. nih.gov

The absorption maximum (λmax) of these dyes can vary across the entire visible spectrum. For example, in a relatively non-polar solvent like acetone, the color is green, while in a highly polar solvent like water, it appears orange or red. researchgate.net The presence of water, even in small amounts, can significantly alter the position of the charge-transfer band. d-nb.info

| Solvent | Absorption Maximum (λmax) of 4-(2,4,6-triphenyl-1-pyridinio)phenolate (nm) |

|---|---|

| Dioxane | - |

| Tetrahydrofuran | 716 researchgate.net |

| Acetone | 621 researchgate.net |

| N-Methylacetamide | - |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of molecules. For complex organic molecules such as 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium, these investigations are crucial for understanding their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries and determining ground-state electronic properties. DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy, closely matching experimental data from X-ray crystallography when available.

For instance, DFT calculations can be used to determine the optimized geometric parameters of related complex organic molecules. These calculations provide a detailed picture of the molecule's three-dimensional shape, including the planarity of its aromatic rings and the torsion angles between them.

Table 1: Representative Theoretical Bond Lengths and Angles (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (phenyl) | 1.39 Å |

| Bond Length | C-N (pyridinium) | 1.35 Å |

| Bond Length | C-O (phenol) | 1.36 Å |

| Bond Angle | C-N-C (pyridinium) | 119° |

| Dihedral Angle | Phenyl-Pyridinium | 45° |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations on 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. semanticscholar.orgfaccts.de It is a powerful tool for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths. faccts.de This allows for the assignment of experimental spectral bands to specific electronic transitions within the molecule. researchgate.net

For molecules with potential for intramolecular charge transfer, such as those with donor and acceptor groups, TD-DFT can elucidate the nature of these transitions. semanticscholar.org The method can also be used for excited-state geometry optimizations, which is crucial for understanding phenomena like fluorescence and phosphorescence. faccts.de In some cases, TD-DFT calculations have been instrumental in explaining the spectral shifts observed in different solvents. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.

FMO analysis provides insights into the regions of a molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure can indicate the sites of nucleophilic and electrophilic attack. For 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium, the HOMO is expected to be localized on the electron-rich hydroxyphenyl group, while the LUMO would likely be centered on the electron-deficient pyridinium (B92312) ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -2.2 |

| HOMO-LUMO Gap | 3.6 |

Note: This table is for illustrative purposes. The actual values would be derived from specific quantum chemical calculations.

Intermolecular Interactions and Supramolecular Assembly Modeling

The way molecules interact with each other governs the properties of materials in the solid state, including their crystal structure and stability. Computational modeling is a key tool for investigating these non-covalent interactions.

Hydrogen bonds and dispersion forces are the primary intermolecular interactions that dictate the supramolecular assembly of many organic molecules. nih.govresearchgate.net In the case of 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium, the hydroxyl group is a potent hydrogen bond donor, and it can also act as an acceptor. The extensive aromatic system of the triphenylpyridinium core gives rise to significant dispersion forces and potential for pi-pi stacking interactions.

Computational methods can be used to identify and quantify the strength of these interactions. For example, analyzing the molecular packing in a crystal structure can reveal short contacts indicative of hydrogen bonds, which can then be further characterized by calculating their interaction energies. scivisionpub.com

Understanding how molecules pack in a crystal lattice is essential for predicting the physical properties of a solid. Computational studies can simulate crystal packing and calculate the lattice energy, which is the energy released when gaseous ions form a solid crystal. nih.gov These calculations can help to rationalize experimentally observed crystal structures and to predict polymorphism, the ability of a substance to exist in more than one crystal form.

For a salt-like compound such as a pyridinium perchlorate (B79767), electrostatic interactions between the cation and anion would be a dominant contributor to the lattice energy, in addition to the hydrogen bonding and dispersion forces. scivisionpub.com By calculating the contributions of different types of interactions (Coulombic, dispersion, etc.) to the total lattice energy, a deeper understanding of the forces driving crystal formation can be achieved. scivisionpub.comnih.gov

Predicting Spectroscopic and Optical Characteristics

Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the spectroscopic and optical properties of organic molecules. nih.govrsc.org These approaches allow for the simulation of how a molecule interacts with light, providing data on absorption and emission spectra, which are crucial for applications in fields like optoelectronics and imaging.

The absorption and emission wavelengths of a molecule are determined by the energy differences between its electronic ground state and various excited states. TD-DFT is a widely used method to calculate these vertical excitation energies, which correspond to the maxima in absorption (λ_abs) and emission (λ_em) spectra. nih.gov The accuracy of these predictions can be benchmarked against experimental data and can be influenced by the choice of the functional and basis set within the calculation. rsc.org

The environment, particularly the polarity of the solvent, can significantly influence the spectroscopic properties, a phenomenon known as solvatochromism. nih.gov Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM).

Below is a table of experimental and computationally predicted absorption and emission data for analogous compounds.

| Compound | Solvent | λ_abs (nm) [exp] | λ_em (nm) [exp] | λ_abs (nm) [calc] | Oscillator Strength (f) [calc] | Major Contributions |

| 2,4,6-Triphenylpyrylium (B3243816) tetrafluoroborate (B81430) researchgate.net | Dichloromethane | ~410 | ~430 | N/A | N/A | N/A |

| 2,4,6-Triphenylpyrylium tetrafluoroborate researchgate.net | Acetonitrile (B52724) | ~400 | ~430 | N/A | N/A | N/A |

| 3-NPh₂ (Triphenyl-s-triazine derivative) mdpi.com | Dichloromethane | 412 | 529 | 399 | 1.83 | HOMO→LUMO (99%) |

| 7-NPh₂ (Triphenyl-s-triazine derivative) mdpi.com | Dichloromethane | 400 | 506 | 385 | 1.94 | HOMO→LUMO (99%) |

Note: Data for analogous compounds are presented to illustrate typical values obtained through experimental measurement and computational simulation. N/A indicates data not available in the cited source.

The calculations for the triazine derivatives show that the lowest-energy intense absorption band is primarily due to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A similar HOMO-LUMO transition would be expected to dominate the lowest energy absorption band of 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium.

Beyond predicting the wavelength of absorption, theoretical calculations can determine the intensity of these transitions through a parameter called oscillator strength (f). researchgate.net The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition. A higher oscillator strength corresponds to a more intense absorption band. TD-DFT calculations directly provide oscillator strengths for each calculated excitation. mdpi.com

The fluorescence quantum yield (Φ_f), which measures the efficiency of the emission process, is more complex to predict directly from first principles. It is the ratio of photons emitted to photons absorbed. While direct and precise calculation is challenging, theoretical chemistry can provide insights into the factors that influence it. High quantum efficiency is favored when non-radiative decay pathways (like internal conversion and intersystem crossing) are slow compared to the rate of radiative decay (fluorescence). Computational methods can estimate the rates of these competing processes to qualitatively predict whether a molecule is likely to be a strong or weak emitter.

For instance, in the study of extended 2,4,6-triphenyl-s-triazines, the calculated oscillator strengths for the main absorption bands are quite high (f > 1.8), indicating very strong absorption, which is a desirable property for many optical applications. mdpi.com

| Compound | Calculated Transition Wavelength (nm) | Calculated Oscillator Strength (f) |

| 3-NO₂ (Triphenyl-s-triazine derivative) mdpi.com | 329 | 1.63 |

| 3-CN (Triphenyl-s-triazine derivative) mdpi.com | 332 | 1.62 |

| 3-H (Triphenyl-s-triazine derivative) mdpi.com | 329 | 1.57 |

| 3-OMe (Triphenyl-s-triazine derivative) mdpi.com | 358 | 1.70 |

| 3-NMe₂ (Triphenyl-s-triazine derivative) mdpi.com | 391 | 1.80 |

| 3-NPh₂ (Triphenyl-s-triazine derivative) mdpi.com | 399 | 1.83 |

Note: Data derived from TD-DFT calculations (CAM-B3LYP/6-31G level in CH₂Cl₂) for analogous triazine compounds. mdpi.com*

Charge Transfer Characteristics in Conjugated Systems

Conjugated pyridinium systems are of interest for applications in organic electronics, where the efficiency of charge movement (mobility) is a critical parameter. Theoretical models are essential for understanding charge transfer mechanisms at the molecular level.

In many organic materials, charge transport occurs via a "hopping" mechanism, where an electron or hole jumps between adjacent molecules or molecular fragments. The rate of this hopping process can be described by Marcus theory. wikipedia.orglibretexts.org Marcus theory provides a framework for calculating the charge transfer rate constant (k_et) based on two key parameters: the reorganization energy (λ) and the electronic coupling (or transfer integral, V). libretexts.org

The Marcus equation for the charge transfer rate is: ket = (2π/ħ) * |V|² * (1/√(4πλkBT)) * exp(- (λ + ΔG⁰)² / (4λkBT))

Where:

ħ is the reduced Planck constant.

kB is the Boltzmann constant.

T is the temperature.

ΔG⁰ is the change in Gibbs free energy for the transfer reaction (often assumed to be zero for self-exchange between identical molecules).

V is the electronic coupling between the initial and final states.

λ is the reorganization energy.

Reorganization Energy (λ): The reorganization energy is the energy required to distort the geometry of the charged molecule and its surrounding solvent shell into the equilibrium geometry of the neutral molecule, without the electron actually transferring. wikipedia.org It has two components:

Inner-sphere reorganization energy (λ_i): Associated with the changes in bond lengths and angles within the molecule upon oxidation or reduction. It can be calculated using DFT by optimizing the geometries of the neutral and charged species.

Outer-sphere reorganization energy (λ_o): Arises from the rearrangement of the surrounding solvent or matrix molecules in response to the change in charge distribution. It is typically estimated using continuum solvation models. wikipedia.org

Electronic Coupling (V): Also known as the transfer integral, this term quantifies the strength of the electronic interaction between the donor and acceptor molecules at the transition state. A larger electronic coupling leads to a faster charge transfer rate. It is highly sensitive to the distance and relative orientation of the interacting molecules and is calculated based on the overlap of their frontier molecular orbitals (HOMO for hole transfer, LUMO for electron transfer).

By calculating these parameters for a given molecular packing arrangement, one can estimate the electron and hole mobilities. While specific mobility values for 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium have not been reported in the literature reviewed, the Marcus theory framework provides the established theoretical pathway for their evaluation. Such a study would involve DFT calculations to determine the reorganization energies and electronic coupling integrals for both electron and hole transfer between adjacent molecules in a simulated crystal lattice or aggregated state.

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Pyridinium (B92312) Ring Formation and Modification

The synthesis and subsequent modification of the 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium scaffold involve a series of well-established yet complex chemical transformations. Understanding the underlying mechanisms, including the key intermediates and transition states, is crucial for controlling the synthesis and tailoring the molecule's properties.

The formation of the 2,4,6-triaryl-substituted pyridinium ring is often achieved through condensation reactions. One of the most prominent methods is the Kröhnke pyridine (B92270) synthesis. wikipedia.orgdrugfuture.combaranlab.orgresearchgate.net This reaction typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). researchgate.net

The mechanism of the Kröhnke synthesis proceeds through several key steps:

Michael Addition: The reaction initiates with a 1,4-Michael addition of the enolate of an α-pyridinium methyl ketone to an α,β-unsaturated ketone. This forms a 1,5-dicarbonyl compound as a crucial intermediate. wikipedia.org

Ring Closure: The 1,5-dicarbonyl intermediate then undergoes a ring-closing reaction with ammonia (B1221849) or an amine. wikipedia.org

Dehydration and Aromatization: Subsequent dehydration and oxidation lead to the formation of the stable aromatic pyridine ring. wikipedia.org

Another efficient protocol for synthesizing 2,4,6-triaryl pyridines involves a one-pot, three-component reaction of an acetophenone (B1666503), an aryl aldehyde, and a nitrogen source, often catalyzed by various agents. orgchemres.org For instance, the use of hexamethyldisilazane (B44280) as a nitrogen source under microwave irradiation in the presence of Lewis acids can selectively produce 2,4,6-triaryl pyridines. rsc.org The reaction proceeds through a series of annulated processes, with the specific pathway depending on the acid catalyst used. rsc.org

The N-aryl substituent, in this case, the 4-hydroxyphenyl group, is typically introduced by reacting the pre-formed 2,4,6-triphenylpyrylium (B3243816) salt with the corresponding primary amine (4-aminophenol). uniovi.es The pyrylium (B1242799) salt, often as a tetrafluoroborate (B81430) or perchlorate (B79767), readily reacts with primary amines to form the corresponding N-substituted pyridinium salt. uniovi.esorgsyn.org This type of pyridinium salt, with three phenyl substituents at positions 2, 4, and 6, is often referred to as a Katritzky salt. uniovi.esresearchgate.net

The functionalization of the 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium scaffold can be achieved through several synthetic strategies, allowing for the introduction of a wide range of substituents to modulate its properties.

Functionalization of the Pyridinium Ring:

During Synthesis: Different substituents on the phenyl rings at the 2, 4, and 6 positions can be introduced by starting with appropriately substituted benzaldehydes and acetophenones during the initial pyridine ring synthesis. orgchemres.orgnih.gov

Post-Synthetically: Direct C-H functionalization of the pyridine ring is a powerful tool. However, for 2,4,6-triphenylpyridinium salts, the steric bulk of the phenyl groups can hinder direct substitution at the remaining ring positions. nih.gov More recent methods, such as electrooxidative C-H functionalization, have been developed for the synthesis of substituted pyridinium salts, offering a complementary approach to traditional methods. chemrxiv.org

Functionalization of the N-Aryl Group:

The hydroxyphenyl group offers a reactive site for further modification. For instance, the hydroxyl group can be etherified or esterified to introduce various functionalities. This is a common strategy in the synthesis of related compounds like 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine derivatives. tue.nlcardiff.ac.uk

Deaminative Functionalization:

The N-aryl pyridinium linkage in Katritzky salts is key to their use in deaminative functionalization reactions. researchgate.netnih.govacs.org Single-electron reduction of the pyridinium ring can trigger C-N bond cleavage, generating an aryl radical. nih.govacs.org This radical can then participate in various cross-coupling reactions, although this pathway leads to the destruction of the parent molecule.

Proton-Transfer Dynamics and Tautomerism of the Hydroxyphenyl Group

The presence of the acidic hydroxyl group and the basic phenolate (B1203915) form in 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium gives rise to fascinating proton-transfer dynamics, particularly in the excited state, and complex acid-base equilibria.

In molecules containing a hydroxyphenyl group attached to a nitrogen heterocycle, a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) can occur. uni-muenchen.denih.govnih.gov Upon photoexcitation, a proton can be rapidly transferred from the hydroxyl group to a proton-accepting site on the molecule.

For 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium, the phenolate oxygen in the betaine (B1666868) form is the proton acceptor in the reverse process. In the protonated form, the hydroxyl group acts as the proton donor. The ESIPT process typically involves the following steps:

Photoexcitation: The molecule absorbs a photon, promoting it to an excited electronic state.

Proton Transfer: In the excited state, the acidity and basicity of the donor and acceptor sites can change significantly, facilitating an ultrafast intramolecular proton transfer. uni-muenchen.de This leads to the formation of an excited-state tautomer.

Luminescence: The excited tautomer can then relax to its ground state by emitting a photon (fluorescence). This emission is often characterized by a large Stokes shift, meaning there is a significant difference in wavelength between the absorption and emission maxima. nih.gov

The efficiency and characteristics of the ESIPT process are highly dependent on the molecular structure and the surrounding environment. In some related hydroxyphenyl-substituted pyrimidines, ESIPT can lead to non-radiative decay pathways, resulting in low or no fluorescence. nih.govnih.gov However, in other systems, ESIPT is responsible for bright and colorful luminescence. uni-muenchen.de The protonation of the heterocyclic ring can inhibit the ESIPT process, leading to a switch-on fluorescence response. nih.govnih.gov

The hydroxyphenyl group of 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium can exist in either a protonated (hydroxyl) or deprotonated (phenolate) form, depending on the pH of the medium. This equilibrium between the acidic and basic forms has profound spectroscopic consequences.

The deprotonated form, 4-(2,4,6-triphenylpyridinium-1-yl)phenolate, is a well-known betaine dye, often referred to as Reichardt's dye or a close analog. wikipedia.orgnih.govcdnsciencepub.com These dyes are renowned for their pronounced negative solvatochromism, meaning their color changes significantly with the polarity of the solvent. wikipedia.orgwikipedia.orgreddit.com The longest-wavelength absorption band, which corresponds to an intramolecular charge transfer from the phenolate oxygen to the pyridinium ring, shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. nih.govcdnsciencepub.com This is because polar solvents stabilize the highly polar ground state more than the less polar excited state, thus increasing the energy gap for the electronic transition. nih.gov

The protonation/deprotonation equilibrium can be represented as:

[HO-Ph-N⁺-Py] ⇌ [⁻O-Ph-N⁺-Py] + H⁺

The spectroscopic properties associated with this equilibrium are:

Halochromism: The color of the solution changes with pH. In acidic solutions, the protonated form exists, which has different absorption characteristics compared to the highly colored deprotonated betaine form present in basic solutions.

Spectroscopic Titration: The pKa of the hydroxyphenyl group can be determined by monitoring the changes in the absorption spectrum as a function of pH. This provides quantitative information about the acid-base properties of the molecule.

The following table summarizes the expected spectroscopic changes upon protonation/deprotonation:

| Form | pH Range | Color | Key Spectroscopic Feature |

| Protonated (Hydroxyl) | Acidic | Likely colorless or pale yellow | Absorption at shorter wavelengths |

| Deprotonated (Phenolate/Betaine) | Basic | Intense color (e.g., orange, red, violet depending on solvent) | Strong, solvatochromic intramolecular charge-transfer band |

Stability and Reactivity under Diverse Chemical Conditions

The stability and reactivity of 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium are influenced by its chemical environment, including solvent, pH, and temperature.

Stability:

Thermal Stability: Katritzky salts are generally thermally stable crystalline solids. uniovi.es However, at very high temperatures, they can undergo decomposition. uniovi.es

Solvent Stability: The compound is soluble in a range of organic solvents, and its stability in these solvents is generally good. wikipedia.orgnih.govcdnsciencepub.com The choice of solvent can significantly impact its spectroscopic properties due to solvatochromism. wikipedia.orgnih.govcdnsciencepub.com

Reactivity:

Nucleophilic Addition: While the 2, 4, and 6 positions of the pyridinium ring are substituted, the ring is still electron-deficient and can potentially react with strong nucleophiles. However, steric hindrance from the three phenyl groups makes nucleophilic attack on the ring less favorable compared to less substituted pyridinium salts. nih.gov

Reactions of the Hydroxyphenyl Group: The hydroxyl group can undergo typical phenol (B47542) reactions, such as O-alkylation and O-acylation, to introduce new functional groups. uzh.ch The phenolate form is a potent nucleophile.

Redox Reactivity: The pyridinium cation can be reduced to a pyridyl radical. nih.govacs.org This single-electron reduction is the key step in the use of Katritzky salts for deaminative functionalization, leading to cleavage of the N-aryl bond. nih.govacs.org

Advanced Material Applications and Functional Integration

Development of Molecular Probes and Sensing Platforms

The responsive nature of the 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium structure to its local environment makes it an excellent candidate for the design of molecular probes and sensors. Its utility in this domain is primarily centered on its fluorescent and solvatochromic properties.

Design of Fluorescent pH Indicators and Ratiometric Sensors

The phenolic hydroxyl group in 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium serves as a proton-responsive site, enabling its use as a fluorescent pH indicator. Deprotonation of the phenol (B47542) in basic media leads to the formation of a phenolate (B1203915), which significantly alters the electronic structure and, consequently, the fluorescence properties of the molecule. This change can be harnessed for pH sensing.

Ratiometric sensing, a technique that provides a built-in correction for environmental effects, can be achieved by designing systems where the fluorescence intensity at two different wavelengths changes in response to pH. While specific ratiometric sensors based solely on this compound are not extensively documented, the principle relies on creating a dual-emission system. For instance, integrating this pyridinium (B92312) derivative with another fluorophore that is insensitive to pH can create a ratiometric response where the ratio of the two emission intensities correlates with the pH of the solution. This approach enhances the accuracy and reliability of pH measurements in complex environments.

Application as Solvatochromic Polarity Probes for Environmental Analysis

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key feature of 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium. The significant charge separation in its ground and excited states makes its absorption and emission spectra highly sensitive to the polarity of the surrounding medium. This property is exploited in the development of solvatochromic probes for environmental analysis.

These probes can be used to determine the polarity of various microenvironments, such as in solvent mixtures, polymer matrices, or biological systems. The shift in the absorption or fluorescence maximum can be correlated with established solvent polarity scales, providing a non-invasive method for characterizing local polarity. For environmental applications, this can be used to detect changes in water quality or to monitor industrial processes involving different solvents.

Table 1: Solvatochromic Data for a Representative Pyridinium Betaine (B1666868) Dye

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

| Water | 80.1 | 453 |

| Ethanol | 24.6 | 592 |

| Acetone | 20.7 | 677 |

| Chloroform | 4.8 | 766 |

| Benzene (B151609) | 2.3 | 810 |

Components for Organic Electronics and Photonics

The extended π-conjugated system and charge-transfer characteristics of 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium make it a promising material for applications in organic electronics and photonics.

Investigation as Active Materials in Electroluminescent Devices

While specific device performance data for 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium in electroluminescent devices is not detailed in the provided search results, its structural motifs are relevant to materials used in Organic Light-Emitting Diodes (OLEDs). The pyridinium core can act as an electron-transporting unit, while the triphenyl-substituted framework can provide good charge mobility and film-forming properties. The hydroxyphenyl group offers a site for further functionalization to tune the electronic properties and enhance device performance. Researchers are investigating similar pyridinium-based compounds for their potential as emitters or charge-transport layers in OLEDs, aiming to achieve high efficiency and color purity.

Utilization in Non-Linear Optics for Optical Modulation and Data Storage

Molecules with large hyperpolarizabilities are essential for non-linear optical (NLO) applications. The significant intramolecular charge transfer from the phenolate to the pyridinium ring in the betainic form of 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium gives rise to a large second-order NLO response. This property is crucial for applications such as second-harmonic generation (SHG), where the frequency of laser light is doubled.

Furthermore, the potential for this molecule to exist in two distinct forms (phenolic and betainic) that can be switched by external stimuli (like light or an electric field) opens up possibilities for its use in optical modulation and data storage. The change in the NLO properties between the two states can be used to control the intensity or phase of a light beam, forming the basis for an optical switch. In data storage, the two states could represent the "0" and "1" of a binary system.

Building Blocks for Supramolecular Assemblies and Frameworks

The defined geometry and multiple potential interaction sites of 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium make it an attractive building block for the construction of ordered supramolecular assemblies and frameworks. The phenyl groups can participate in π-π stacking interactions, while the hydroxyl group can form strong hydrogen bonds.

These non-covalent interactions can be used to direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. For example, hydrogen bonding between the phenolic hydroxyl groups can lead to the formation of chains or sheets, which can be further organized by π-stacking interactions between the aromatic rings. The resulting supramolecular architectures can exhibit interesting properties, such as porosity for gas storage or guest encapsulation, and ordered arrangements for enhanced charge transport. The ability to form such complex structures through self-assembly is a key area of research in materials science and nanotechnology.

Directed Self-Assembly through Tailored Intermolecular Interactions

The self-assembly of 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium is primarily governed by a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. The phenolic hydroxyl group is a potent hydrogen bond donor, capable of forming strong, directional interactions with hydrogen bond acceptors. This, in conjunction with the extensive π-conjugated system of the triphenyl-substituted pyridinium ring, dictates the formation of well-defined supramolecular architectures.

The inner salt form, a pyridinium N-phenoxide betaine dye, is particularly noteworthy. researchgate.net These zwitterionic compounds exhibit significant charge separation, with a positive charge on the pyridinium nitrogen and a negative charge localized on the phenoxide oxygen. This large ground-state dipole moment is a key factor in their self-assembly behavior and their well-documented solvatochromism, where the color of their solutions changes with solvent polarity. researchgate.net The self-assembly of functional dyes in solution is a balance of forces, including electrostatic interactions and the geometry of the dye molecules, which together determine the structure and stability of the resulting aggregates. rsc.org

Precursors for Structured Organic Materials

The 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium cation is a versatile building block for the synthesis of structured organic materials, such as functional polymers and porous organic frameworks. The reactive phenolic hydroxyl group can serve as a key functional handle for polymerization reactions.

This compound can be envisioned as a functionalized monomer in several polymerization strategies. For example, it could be incorporated into polyesters or polyethers through reactions involving the hydroxyl group. Furthermore, the pyridinium moiety itself can be part of a polymer backbone. The synthesis of polymers containing pyridinium units has been shown to lead to materials with interesting properties, including electrochromism, photochromism, and thermochromism, stemming from the charged and aromatic nature of the pyridinium ring.

The synthesis of functional polymers often relies on the use of monomers with specific reactive groups. google.com The 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium moiety combines the potential for polymerization through the phenol group with the inherent properties of the triphenylpyridinium core. For instance, photoinitiators containing a 1-[4-(2-hydroxyethoxy)-phenyl] group have been used for the polymerization of hydrogels, highlighting the utility of the hydroxyphenyl group in initiating polymerization. nih.gov While direct polymerization of the title compound is not detailed in the available literature, the principles of polymer chemistry suggest its potential as a monomer for creating materials with tailored optical and electronic properties. The synthesis of polymers from other hydroxyphenyl-containing monomers, such as 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine, further illustrates the utility of this functional group in creating complex macromolecular structures. researchgate.net

Concluding Remarks and Future Research Outlook

Summary of Key Academic Contributions and Findings

The primary academic contribution surrounding 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium lies in its characterization as a solvatochromic dye. It is recognized as a simpler analog of the well-known Reichardt's dye, lacking the two phenyl substituents on the phenolate (B1203915) ring. This structural difference influences its solubility and the specific wavelengths of its solvatochromic shifts.

Synthesis and Characterization: The synthesis of this betaine (B1666868) dye is well-established and typically involves the reaction of a 2,4,6-triphenylpyrylium (B3243816) salt, such as the bisulfate or perchlorate (B79767), with p-aminophenol in a suitable solvent like glacial acetic acid with a base like sodium acetate (B1210297). One documented synthesis reports a yield of 70% for the hydrated form of the dye.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C29H21NO |

| Molar Mass | 399.49 g/mol |

| Appearance | Red, glittering, needle-shaped crystals (hydrated form) |

Identified Gaps in Current Research on 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium

Despite its utility as a solvatochromic probe, several gaps exist in the comprehensive understanding of this specific pyridinium (B92312) betaine:

Quantitative Photophysical Data: There is a notable lack of a consolidated and publicly available dataset detailing its photophysical properties. This includes a comprehensive table of its absorption maxima (λmax) and corresponding molar transition energies (ET) in a wide range of solvents to establish a specific solvent polarity scale based on this dye. Furthermore, data on its fluorescence quantum yields and lifetimes in various solvents are scarce.

Detailed Spectroscopic Analysis: While its synthesis is reported, detailed and readily accessible NMR (¹H and ¹³C) and IR spectral data for 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium are not consistently available in the literature, which would be invaluable for unambiguous characterization.

Systematic Structure-Property Relationship Studies: A systematic investigation into how the absence of the 2,6-diphenyl groups on the phenolate ring (compared to Reichardt's dye) quantitatively affects its solvatochromic sensitivity, photostability, and solubility would provide deeper insights into the design of novel solvatochromic probes.

Computational Modeling: While theoretical studies have been conducted on related pyridinium N-phenolate betaines, detailed computational modeling of 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium to correlate its electronic structure with its experimental solvatochromic behavior is not extensively reported.

Emerging Trends and Directions for Future Inquiry in Polyaryl Heterocycle Research

The broader field of polyaryl heterocycle research is experiencing significant growth, with several emerging trends that could influence future studies on 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium:

Development of Advanced Molecular Probes: There is a growing interest in designing and synthesizing novel heterocyclic dyes for specific sensing applications, including the detection of metal ions, anions, and biologically relevant molecules. Future research could explore modifications of the 1-(4-Hydroxyphenyl)-2,4,6-triphenylpyridinium scaffold to create probes with enhanced selectivity and sensitivity.

Focus on Near-Infrared (NIR) Dyes: A significant trend in dye chemistry is the development of compounds that absorb and emit in the NIR region, which is advantageous for biological imaging and materials science applications. Modifying the π-conjugated system of this pyridinium betaine could potentially shift its optical properties into the NIR window.